rac-Falcarinol

Description

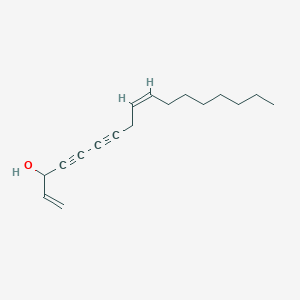

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJAEDFOKNAMQD-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CC#CC#CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursors

Elucidation of Enzymatic Transformations Leading to rac-Falcarinol

The biosynthesis of falcarinol-type polyacetylenes originates from unsaturated fatty acids, with oleic acid (a C18 fatty acid with a single cis double bond at the Δ9 position) serving as a key precursor. wikipedia.orglth.seresearchgate.net The pathway involves the sequential introduction of additional double and triple bonds, as well as modifications to the carbon chain. wikipedia.orglth.semdpi.com

Role of Desaturation in Polyacetylene Formation

Desaturation, the introduction of double bonds into fatty acid chains, is a crucial initial step in polyacetylene biosynthesis. nih.govsmolecule.com In plants, fatty acid desaturase enzymes, particularly those of the Fatty Acid Desaturase 2 (FAD2) family, play a significant role. nih.govoup.com Canonical FAD2 enzymes typically introduce a double bond at the Δ12 position of oleic acid, leading to the formation of linoleic acid. oup.com However, divergent FAD2-like enzymes can catalyze a variety of reactions, including further desaturations and the formation of triple bonds (acetylenation). oup.comnih.gov

The conversion of linoleic acid into crepenynic acid involves the introduction of a triple bond at the Δ12 position, a reaction catalyzed by a Δ12-acetylenase, which is a type of divergent FAD2 enzyme. wikipedia.orgmdpi.comoup.com Subsequent desaturation steps, such as the introduction of a double bond at the Δ14 position of crepenynic acid to form dehydrocrepenynic acid, are also mediated by desaturase enzymes, including Δ14-desaturases. wikipedia.orgmdpi.com The formation of additional triple bonds characteristic of polyacetylenes is believed to occur through further desaturation or related enzymatic activities. nih.govmdpi.com

Hydroxylation and Decarboxylation Steps

Following the introduction of multiple unsaturations, the pathway to falcarinol (B191228) involves modifications to the functional groups. Hydroxylation, the addition of hydroxyl groups, is a key step in forming the alcohol functionality of falcarinol. smolecule.com For falcarinol, hydroxylation occurs at the C-3 position, and for related compounds like falcarindiol (B120969), it also occurs at the C-8 position. mdpi.com

Decarboxylation, the removal of a carboxyl group, transforms the fatty acid precursor into a hydrocarbon chain with alcohol functionalities. smolecule.com In the biosynthesis of falcarinol, a decarboxylation step is proposed to occur, leading to the loss of one carbon atom and the formation of a C17 compound from a C18 precursor like dehydrocrepenynic acid. wikipedia.orgmdpi.com This step results in an intermediate that is subsequently hydroxylated to yield falcarinol. wikipedia.org Enzymes with decarbonylase activity have been implicated in the biosynthesis of falcarindiol, a related polyacetylene, suggesting a similar mechanism may be involved in falcarinol biosynthesis. nih.govbiorxiv.org

The proposed biosynthetic route from oleic acid to falcarinol involves several steps:

Desaturation of oleic acid (C18:1 Δ9) to linoleic acid (C18:2 Δ9,12). wikipedia.org

Conversion of the Δ12 double bond to a triple bond, yielding crepenynic acid (C18:1 Δ9, 12-acetylenic). wikipedia.org

Introduction of a second double bond at the Δ14 position, forming dehydrocrepenynic acid (C18:2 Δ9,14, 12-acetylenic). wikipedia.orgmdpi.com

Allylic isomerization and further transformations potentially involving the formation of another triple bond and a trans double bond. wikipedia.org

Decarboxylation to form a C17 intermediate. wikipedia.orgmdpi.com

Hydroxylation at the C-3 position to produce falcarinol. wikipedia.org

This pathway highlights the sequential nature of enzymatic modifications required to generate the characteristic structure of falcarinol.

Identification of Biosynthetic Gene Clusters and Enzymes

Research into the genetic basis of falcarinol biosynthesis has led to the identification of candidate genes and gene clusters, particularly in species known to accumulate these compounds. Biosynthetic gene clusters (BGCs), where genes encoding enzymes involved in a specific metabolic pathway are physically located together on a chromosome, are common in microorganisms but less frequently reported for secondary metabolic pathways in plants. nih.govnih.gov However, recent studies have identified BGCs associated with the production of falcarinol-type polyacetylenes in plants like tomato. nih.govbiorxiv.orgresearchgate.netbiorxiv.org

In tomato (Solanum lycopersicum), a pathogen-responsive gene cluster has been identified that is required for the production of falcarindiol, a related C17-polyacetylene. nih.govbiorxiv.orgresearchgate.netbiorxiv.org This cluster contains genes annotated as desaturases/acetylenases and a decarbonylase, supporting their role in the biosynthesis of these modified fatty acids. nih.govbiorxiv.orgbiorxiv.org Three genes within this cluster have been shown to be directly involved in falcarindiol biosynthesis through heterologous expression and genetic studies. nih.govbiorxiv.org

In carrot (Daucus carota), a major source of falcarinol, studies have focused on identifying the FAD2 genes involved in the early desaturation and acetylenation steps. researchgate.netnih.govusda.govoup.com The carrot genome contains a large family of FAD2 genes, and some have been functionally characterized as Δ12 desaturases, Δ12 acetylenases, and bifunctional Δ12/Δ14 desaturases involved in the formation of crepenynic acid and dehydrocrepenynic acid. nih.govusda.gov While a distinct BGC for falcarinol has not been as clearly defined in carrot as the falcarindiol cluster in tomato, the expansion and co-expression of FAD2 genes suggest their coordinated action in polyacetylene biosynthesis. researchgate.netusda.govoup.com Candidate genes for decarbonylation/decarboxylation activities have also been identified in carrot. usda.gov

The enzymes involved in falcarinol biosynthesis are primarily fatty acid-modifying enzymes. These include:

Desaturases/Acetyenases: Enzymes from the FAD2 family and their divergent forms that introduce double and triple bonds into fatty acid chains. nih.govoup.comnih.govnih.gov

Hydroxylases: Enzymes that introduce hydroxyl groups. While specific hydroxylases for falcarinol biosynthesis are still being characterized, cytochrome P450 enzymes are often involved in hydroxylation reactions in plant secondary metabolism. nih.gov

Decarboxylases/Decarbonylases: Enzymes responsible for the removal of carboxyl groups, leading to chain shortening. nih.govbiorxiv.orgusda.gov

Research utilizing techniques such as untargeted metabolomics, RNA sequencing, and heterologous expression systems has been instrumental in identifying these genes and elucidating their functions in falcarinol biosynthesis. nih.govresearchgate.netbiorxiv.orgnih.govusda.gov

Comparative Analysis of Falcarinol-Type Polyacetylene Biosynthesis across Plant Genera

Falcarinol-type polyacetylenes are predominantly found in plants belonging to the Apiaceae, Araliaceae, and Asteraceae families. lth.seresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net While the core biosynthetic pathway initiating from fatty acids appears conserved, variations exist in the specific enzymes, intermediates, and the final suite of polyacetylenes produced across different genera and species within these families. researchgate.netoup.commdpi.com

Comparative studies have shown that the diversity of polyacetylenes in the Asteraceae is particularly high, with over 1100 known compounds. nih.govoup.commdpi.com The Apiaceae and Araliaceae are also significant sources, particularly of C17-polyacetylenes like falcarinol and falcarindiol. researchgate.netoup.commdpi.comnih.gov

The expansion and diversification of the FAD2 gene family appear to have played a significant role in the evolution of polyacetylene biosynthesis in these plant lineages. oup.comnih.govresearchgate.netusda.gov Different FAD2 isoforms with altered substrate specificities and catalytic activities (e.g., acetylenase activity) have evolved, contributing to the structural diversity of polyacetylenes observed in different plant groups. oup.comnih.gov For instance, while canonical FAD2 introduces a Δ12 double bond, divergent FAD2-like enzymes can catalyze reactions like Δ12-acetylenation or Δ14-desaturation, crucial for polyacetylene backbone formation. oup.comnih.govnih.gov

Comparative genomic and transcriptomic analyses are providing insights into the genetic basis for the differences in polyacetylene profiles among plant species. For example, the identification of a falcarindiol biosynthetic gene cluster in tomato nih.govbiorxiv.orgresearchgate.netbiorxiv.org and the extensive FAD2 gene family in carrot researchgate.netnih.govusda.gov highlight potentially different genetic architectures underlying polyacetylene production in these related families. The presence of similar acetylenase-like genes in other families like Solanaceae, despite not producing acetylenic acid-rich seed oils, suggests that the underlying enzymatic machinery for polyacetylene defense compounds may be more widespread. ispl2012.org

Further comparative analysis of gene clusters, enzyme functions, and regulatory mechanisms across diverse polyacetylene-producing plants is needed to fully understand the evolutionary history and diversification of this important class of natural products.

Chemical Synthesis and Stereochemical Control

Strategies for Total Chemical Synthesis of rac-Falcarinol

Total synthesis approaches for this compound often involve assembling the molecule from smaller, readily available building blocks.

One-Pot Reaction Methodologies

One-pot reaction methodologies offer a streamlined approach to chemical synthesis by conducting multiple reactions sequentially in a single vessel, thereby minimizing purification steps and potentially improving efficiency. While a short, practical synthesis of falcarinol (B191228) utilizing the functionalization of bis-trimethylsilylbutadiyne can be achieved in one-pot, better yields have been reported using more conventional methods. researchgate.netmolaid.com

Functionalization Approaches with Bis-Trimethylsilylbutadiyne

The alternate functionalization of bis-trimethylsilylbutadiyne is a method employed in the synthesis of falcarinol. researchgate.netmolaid.com This strategy involves selectively modifying the termini of the bis-acetylenic core to introduce the necessary carbon chain and functional groups present in falcarinol. Although a one-pot approach is possible, conventional methods involving separate steps tend to provide higher yields. researchgate.net

Enantioselective Synthesis and Preparation of Stereoisomers

Accessing the individual enantiomers of falcarinol, (3R)- and (3S)-falcarinol, is crucial for studying their distinct biological activities. Enantioselective synthesis aims to produce one stereoisomer in preference to the other.

Lipase-Mediated Enzymatic Kinetic Resolution Techniques

Lipase-mediated enzymatic kinetic resolution is a common technique for separating enantiomers from a racemic mixture. This method exploits the ability of lipases to selectively catalyze the reaction of one enantiomer over the other. Enzymatic kinetic resolution of racemic falcarinol adducts in an organic solvent has been shown to afford (+)-falcarinol with high enantiomeric excess (97% ee). researchgate.netresearchgate.net Similarly, performing the analogous process with racemic 3-acetoxy falcarinol under aqueous conditions can yield (−)-falcarinol. researchgate.netresearchgate.net Lipase-mediated kinetic resolution has also been studied for other racemic lipidic alkynylcarbinol acetates. researchgate.net

Chiral Catalyst Systems for Asymmetric Synthesis

Chiral catalyst systems are employed in asymmetric synthesis to direct the formation of a specific stereoisomer during a chemical reaction. The asymmetric addition of alkynylzinc reagents to aldehydes, catalyzed by complexes such as a BINOL-Ti(OiPr)4 complex, has been utilized in the enantioselective synthesis of falcarinol, achieving high enantioselectivity (>99% ee). researchgate.netmdpi.comsemanticscholar.org This approach allows for the controlled formation of the chiral center in falcarinol. Other chiral catalyst systems, including zinc–amino alcohol complexes, have been explored for the addition of 1,3-diynes to aldehydes to synthesize chiral diynols, which are key intermediates for falcarindiol (B120969) analogues. mdpi.com

Preclinical Pharmacological Investigations and Molecular Mechanisms

Anti-Oncogenic and Anti-Proliferative Activities in Cellular Models

Emerging evidence from in vitro studies highlights the potential of rac-Falcarinol as an agent with anti-cancer properties. Its effects have been observed across a variety of cancer cell lines, where it has been shown to induce cell death, modulate the cell cycle, and overcome mechanisms of drug resistance.

Cytotoxicity Spectrum Across Diverse Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of cancer cell types. Studies have shown its ability to inhibit the proliferation of human epithelial colorectal adenocarcinoma cells (Caco-2). scispace.commdpi.commdpi.com In these cells, this compound proved to be more cytotoxic than the related polyacetylene, falcarindiol (B120969). mdpi.com The cytotoxic activity of falcarinol-type polyacetylenes has also been observed in other cancer cell lines, including HRT-18 (colorectal carcinoma) and HT-29 (colorectal adenocarcinoma). Furthermore, research has indicated the antiproliferative effects of this compound in human pancreatic carcinoma cells. mdpi.com One study highlighted that while this compound is toxic to pancreatic cancer cells, it does not affect normal pancreatic cells. researchgate.net The compound's bioactivity has also been tested on human pancreatic ductal adenocarcinoma cell lines PANC-1 and BxPC-3. researchgate.net Additionally, its effects have been noted in leukemia cell lines. shu.ac.uk

Below is an interactive table summarizing the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Observed Effect |

| Caco-2 | Colorectal Adenocarcinoma | Inhibition of cell proliferation scispace.commdpi.commdpi.com |

| HRT-18 | Colorectal Carcinoma | Cytotoxic activity |

| HT-29 | Colorectal Adenocarcinoma | Cytotoxic activity |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Antiproliferation activity researchgate.net |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Antiproliferation activity researchgate.net |

| Jurkat | T-cell Leukemia | Induction of apoptosis shu.ac.ukresearchgate.net |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Induction of apoptosis shu.ac.uk |

| MOLT-3 | Acute Lymphoblastic Leukemia | Induction of apoptosis shu.ac.uk |

Induction of Apoptosis Pathways

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. In leukemia cell lines, treatment with carrot juice extract, which contains falcarinol (B191228), was found to induce apoptosis. researchgate.net Purified polyacetylenes, including falcarinol, also demonstrated a dose- and time-responsive induction of apoptosis. researchgate.net Further investigation into the molecular pathways revealed that in Jurkat T-cell leukemia cells, this compound acts synergistically with a Death Receptor 5 (DR5) agonist to significantly induce apoptosis. researchgate.netresearchgate.net This suggests that this compound may enhance the expression of DR5 in these cells. shu.ac.uk In MOLT-3 leukemia cells, a synergistic induction of apoptosis was observed when this compound was combined with the proteasome inhibitor Bortezomib (B1684674) or the histone deacetylase inhibitor Sulforaphane (B1684495). researchgate.netresearchgate.net

Cell Cycle Modulation

In addition to inducing apoptosis, this compound has been shown to affect the cell cycle of cancer cells. Treatment of leukemia cell lines with carrot extract or isolated falcarinol led to the inhibition of cell cycle progression, suggesting that it can cause cell cycle arrest. mdpi.com Specifically, studies have indicated a G0/G1 phase arrest in leukemia cell lines following treatment. mdpi.com In colorectal cancer cell lines, falcarindiol, a related compound, has been shown to cause cell cycle arrest at the G2/M phase, an effect mediated by the upregulation of cyclin A. nih.gov

Inhibition of Cancer Resistance Proteins (e.g., BCRP/ABCG2)

A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters that efflux chemotherapeutic drugs from cancer cells. This compound has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govresearchgate.net Studies have demonstrated that falcarinol and related polyacetylenes can inhibit the efflux of BCRP substrates like mitoxantrone in ABCG2-overexpressing cells. nih.gov The inhibitory effect was confirmed through vesicular transport assays, which showed a concentration-dependent inhibition of methotrexate (B535133) uptake into membrane vesicles overexpressing ABCG2. nih.gov The IC50 values for this inhibition ranged from 19.7 to 41.7 µM. nih.gov Furthermore, these polyacetylenes were also found to inhibit the ATPase activity of ABCG2. nih.gov This suggests a potential role for this compound in reversing multidrug resistance in cancer cells. nih.gov

The following table provides a summary of the inhibitory effects of falcarinol-type polyacetylenes on ABCG2.

| Assay | Substrate | Cell/Vesicle System | Observation | IC50 Value |

| Mitoxantrone Accumulation | Mitoxantrone | ABCG2-overexpressing HEK293 cells | Inhibition of mitoxantrone efflux nih.gov | Not specified |

| Vesicular Transport | Methotrexate | ABCG2-overexpressing Sf9 membrane vesicles | Concentration-dependent inhibition of uptake nih.gov | 19.7-41.7 µM nih.gov |

| ATPase Assay | ATP | ABCG2-overexpressing Sf9 membrane vesicles | Inhibition of vanadate-sensitive ATPase activity nih.gov | 19.3-79.3 µM nih.gov |

Synergistic Effects with Related Polyacetylenes (e.g., Falcarindiol)

Research has indicated that the combination of this compound with other related polyacetylenes, such as falcarindiol, can result in synergistic anti-proliferative effects. acs.org In studies using both normal intestinal epithelial cells (FHs 74 Int.) and cancer cells (Caco-2), combinations of falcarinol and falcarindiol demonstrated a synergistic response in inhibiting cell growth. acs.orgnih.gov Keeping the concentration of falcarinol constant while increasing the concentration of falcarindiol led to a clear synergistic effect on the inhibition of cell proliferation in Caco-2 cells. scispace.com This suggests that the bioactivity of these compounds may be enhanced when they are present together. acs.orgnih.gov

Anti-Inflammatory Modulations

Chronic inflammation is a known promoting factor for the development of various diseases, including cancer. nih.gov Preclinical studies have begun to explore the anti-inflammatory properties of this compound. The compound has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway. bohrium.com this compound has been observed to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of pro-inflammatory prostaglandins (B1171923). mdpi.compreprints.org By suppressing COX-2 expression, this compound can block the overproduction of prostaglandin E2 (PGE2). nih.govpreprints.org This anti-inflammatory action is believed to contribute to its potential cancer chemopreventive effects. mdpi.com

Attenuation of Pro-Inflammatory Cytokine Expression (e.g., IL-6, IL-1β, TNFα)

Falcarinol-type polyacetylenes have demonstrated notable anti-inflammatory activity by suppressing the expression of key pro-inflammatory cytokines. These signaling molecules are crucial drivers of the inflammatory response, and their overproduction is implicated in various chronic diseases. mdpi.com Preclinical studies have shown that falcarinol (FaOH) and its structural analog falcarindiol (FaDOH) can inhibit the production of major inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNFα) in various models. mdpi.commdpi.com

| Cytokine | Effect | Model System | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNFα) | Inhibited/Downregulated | LPS-stimulated BV-2 microglia cells; Rat colorectal tumor tissue | mdpi.commdpi.com |

| Interleukin-6 (IL-6) | Inhibited/Downregulated | LPS-stimulated BV-2 microglia cells; Rat colorectal tumor tissue | mdpi.commdpi.com |

| Interleukin-1 beta (IL-1β) | Inhibited/Downregulated | Activated macrophages | mdpi.commdpi.com |

Interference with NF-κB Signaling Pathway Activation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immunity. mdpi.comnih.gov The activation of the NF-κB signaling pathway is a pivotal step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines and enzymes. nih.gov

Preclinical research has identified the NF-κB pathway as a key target for the anti-inflammatory effects of falcarinol-type polyacetylenes. mdpi.comnih.gov Studies suggest that compounds like falcarinol and falcarindiol exert their anti-inflammatory effects, at least in part, by inhibiting the activation of this crucial signaling pathway. nih.gov By preventing the activation of NF-κB, these polyacetylenes can effectively downregulate the expression of NF-κB target genes, which include TNFα, IL-6, and IL-1β. mdpi.com This interference provides a mechanistic link between the observed reduction in pro-inflammatory cytokines and the molecular action of the compound. mdpi.comnih.gov

Enzyme Inhibition: Cyclooxygenases (COX) and Lipoxygenases (LOX)

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzyme families in the arachidonic acid metabolic pathway, producing pro-inflammatory mediators such as prostaglandins and leukotrienes. nih.gov The inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

Falcarinol and related polyacetylenes have been shown to be potent inhibitors of lipoxygenases. nih.gov Furthermore, falcarinol demonstrates inhibitory activity against cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is often upregulated at sites of inflammation. mdpi.com In vitro studies using RAW264.7 macrophage cells showed that FaOH inhibited LPS-induced COX-2 expression, thereby blocking the overproduction of prostaglandin E2 (PGE2). mdpi.com While the COX inhibitory activity of falcarinol is considered less pronounced than that of its counterpart, falcarindiol, its ability to suppress COX-2 expression is a significant component of its anti-inflammatory mechanism. nih.govmdpi.com This dual inhibition of both LOX and COX pathways highlights a broad-spectrum anti-inflammatory potential. nih.gov

Antimicrobial Efficacy

Antibacterial and Antimycobacterial Potency

This compound has demonstrated significant antibacterial and antimycobacterial properties in preclinical evaluations. Studies have assessed its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as various species of Mycobacterium.

The compound's antibacterial activity has been quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Falcarinol exhibited notable antibacterial activity, with MIC values ranging from 18.8 to 37.6 μg/mL against the tested strains. nih.gov

In the realm of antimycobacterial activity, 3(R)-Falcarinol was identified as a potent agent. Bioassay-guided fractionation of extracts from Levisticum officinale pinpointed falcarinol as one of the active components against Mycobacterium fortuitum and Mycobacterium aurum. mdpi.com Further studies confirmed its activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. mdpi.com

| Organism | Compound | Activity (MIC) | Reference |

|---|---|---|---|

| Various Gram-positive & Gram-negative bacteria | Falcarinol | 18.8 - 37.6 µg/mL | nih.gov |

| Mycobacterium fortuitum | 3(R)-Falcarinol | 16.4 µM | mdpi.com |

| Mycobacterium aurum | 3(R)-Falcarinol | 16.4 µM | mdpi.com |

| Mycobacterium smegmatis MC2 155 | Falcarinol | 12.5 µg/mL | mdpi.com |

| Mycobacterium tuberculosis H37Ra | Falcarinol | 6.25 µg/mL | mdpi.com |

Antifungal Activity Against Phytopathogenic Organisms

In addition to its antibacterial properties, this compound has shown efficacy as an antifungal agent, particularly against fungi that are pathogenic to plants (phytopathogenic organisms). These compounds are believed to contribute to the natural defense mechanisms of plants like carrots against fungal infections.

Research has investigated the role of endogenous falcarinol-type polyacetylenes in carrot taproots and their potential influence on post-harvest fungal pathogens. Studies have analyzed the relationship between the concentration of these compounds and the extent of infection by major carrot storage pathogens such as Mycocentrospora acerina (causative agent of liquorice rot) and Botrytis cinerea (grey mold). While a direct, significant negative correlation was not always established, the presence of these compounds is considered a component of the plant's defense. Essential oils dominated by falcarinol (74.8%) have demonstrated excellent antifungal activity against Fusarium species, suggesting potential as a biocontrol agent in agriculture.

Neurobiological Activities

The neurobiological activities of this compound are an emerging area of research, with initial studies pointing towards a role in neuroinflammation. Neuroinflammation involves the activation of the brain's resident immune cells, primarily microglia, which can release inflammatory mediators like cytokines.

Preclinical evidence has shown that falcarinol can modulate microglial activation. Specifically, falcarinol isolated from Saposhnikovia divaricata was observed to significantly reduce the production of the pro-inflammatory cytokines TNFα and IL-6 in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. mdpi.com This finding is significant as microglia-mediated inflammation is implicated in the pathogenesis of various neurodegenerative diseases. By attenuating the inflammatory response of microglia, falcarinol may offer a mechanism for neuroprotection.

Specific Molecular Target and Receptor Interactions

A significant molecular target of this compound is the Cannabinoid Receptor Type 1 (CB1). Research has firmly characterized this compound as a covalent antagonist of the CB1 receptor nih.gov. It exhibits binding affinity for human CB receptors and acts by selectively alkylating the anandamide binding site within the CB1 receptor nih.gov.

This interaction is further defined by its function as a covalent inverse agonist in CHO cells transfected with the CB1 receptor nih.gov. An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. The antagonistic activity of this compound at the CB1 receptor has been demonstrated in human keratinocytes, where it increased the expression of pro-allergic chemokines and inhibited the effects of the endocannabinoid anandamide nih.gov.

Table 2: Interaction of this compound with Cannabinoid Receptor Type 1 (CB1)

| Parameter | Finding | Source |

|---|---|---|

| Receptor Target | Cannabinoid Receptor Type 1 (CB1) | nih.gov |

| Mechanism of Action | Covalent Antagonist / Inverse Agonist | nih.gov |

| Binding Site Interaction | Selectively alkylates the anandamide binding site. | nih.gov |

| Binding Affinity (Ki) | 594 nM | nih.gov |

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. The inhibition of Hsp90 leads to the degradation of these client proteins, making it a therapeutic target in oncology. While this compound has been investigated for various anticancer properties, its direct inhibitory effect on Hsp90 is a subject of ongoing research. The current body of scientific literature accessible through public databases does not provide direct evidence of this compound acting as an Hsp90 inhibitor. Proposed mechanisms for polyacetylenes often involve covalent interactions with cellular targets, but a specific interaction with the ATP-binding pocket of Hsp90, characteristic of most Hsp90 inhibitors, has not been explicitly demonstrated for this compound.

Aldehyde Dehydrogenase 2 (ALDH2) Covalent Alkylation

Aldehyde Dehydrogenase 2 (ALDH2) is a critical enzyme in aldehyde metabolism. Members of the ALDH superfamily contain a highly reactive cysteine residue in their active site (Cys-302 in ALDH2) which is essential for their catalytic function. nih.gov This cysteine initiates a nucleophilic attack on aldehyde substrates to form a covalent thiohemiacetal intermediate. nih.gov The chemical structure of falcarinol, featuring two acetylene groups and a vinyl group, makes it a potent alkylating agent. nih.gov It is proposed that falcarinol can form a highly stable carbocation upon the loss of its hydroxyl group, enabling it to act as a reactive electrophile that can covalently modify nucleophilic residues on proteins, such as the active site cysteine of ALDH2. nih.gov This covalent modification, or alkylation, would lead to irreversible inhibition of the enzyme. This mechanism is supported by the fact that the biological activity of falcarinol-type polyacetylenes is linked to their capacity to act as alkylating agents towards various biomolecules. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity and Lipid Metabolism Regulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor from the nuclear hormone receptor superfamily that plays a key role in adipogenesis, lipid metabolism, and inflammation. nih.govnih.gov Agonists of PPARγ have been shown to inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents. nih.govnih.gov

Studies on falcarindiol (FaDOH), a closely related polyacetylenic oxylipin to falcarinol, have demonstrated its role as a PPARγ agonist. nih.gov Research has shown that treatment with falcarindiol leads to an upregulation of PPARγ gene expression in human colon adenocarcinoma cells (HT-29). nih.gov This activation of PPARγ is linked to several downstream effects, including an increase in cellular lipid content and the number of lipid droplets. nih.gov The activation of PPARγ can suppress tumorigenesis through its interaction with and regulation of other signaling pathways, such as β-catenin. nih.gov Given the structural similarity, it is plausible that this compound may exert some of its biological effects through a similar mechanism involving PPARγ activation, thereby influencing lipid metabolism and cancer cell growth. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) and AMP-Activated Protein Kinase (AMPK) Pathway Modulation

The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and growth. Aberrant activation of this pathway is a common feature in many human cancers. nih.govnih.gov Consequently, the inhibition of the PI3K/AKT pathway is a significant strategy in the development of cancer therapies. nih.gov The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor and can influence the PI3K pathway.

While the modulation of these pathways is a known mechanism for many natural anticancer compounds, direct experimental evidence detailing the specific effects of this compound on the PI3K and AMPK signaling pathways is not extensively covered in the available literature. Further research is required to elucidate whether the pharmacological profile of this compound involves the modulation of these critical cellular signaling cascades.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Correlative Analysis of Chemical Modifications and Biological Efficacy

Structure-activity relationship (SAR) studies on falcarinol and its analogues have provided valuable insights into the chemical features necessary for their biological effects, particularly their antiproliferative and cytotoxic activities. Comparisons between different naturally occurring C17-polyacetylenes have highlighted key structural determinants.

A critical feature for the bioactivity of falcarinol-type polyacetylenes is the hydroxyl group at the C-3 position. nih.govacs.org Studies comparing falcarinol to its oxidized form, falcarinone (where the C-3 hydroxyl is replaced by a ketone), showed a significantly diminished growth-inhibitory effect for falcarinone in both normal and cancerous intestinal cells. nih.govacs.org This suggests that the C-3 hydroxyl group is important for the compound's reactivity, likely by facilitating the formation of a stable carbocation that enables it to act as an alkylating agent. nih.gov

The degree of hydroxylation also influences potency. Falcarinol, which has one hydroxyl group, is generally a more potent inhibitor of cancer cell proliferation than falcarindiol, which possesses two hydroxyl groups. nih.govacs.org However, another analogue, panaxydol (B150440), showed potency levels between those of falcarinol and falcarindiol in Caco-2 cancer cells. nih.govacs.org These findings indicate that subtle changes in the molecule's structure can significantly impact its biological efficacy.

| Compound | Key Structural Modification (vs. Falcarinol) | Relative Inhibitory Potency on Caco-2 Cancer Cells |

|---|---|---|

| Falcarinol | Reference Compound (C-3 OH) | High |

| Falcarinone | Oxidized at C-3 (Ketone) | Significantly Lower |

| Falcarindiol | Additional OH group | Lower |

| Panaxydol | Different hydroxylation pattern | Intermediate (Lower than Falcarinol) |

Stereochemical Influence on Pharmacological Outcomes

The stereochemistry of polyacetylenes plays a crucial role in their pharmacological activity. The specific three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological targets. Research into synthetic analogues of falcarindiol has demonstrated the importance of stereoisomerism. nih.gov

In a study that synthesized forty different optically active falcarindiol analogues, the anticancer activities were found to be highly dependent on the specific stereoconfiguration. nih.gov For instance, the falcarindiol analogue designated as (3R,8S)-2i, which possessed a terminal double bond, exhibited the most potent antiproliferative effect against Hccc-9810 cholangiocarcinoma cells, with an IC50 value of 0.46 μM. nih.gov This high potency of a specific stereoisomer underscores that the spatial orientation of the functional groups is a critical determinant of biological efficacy, likely influencing the binding affinity and reactivity towards molecular targets. nih.gov

Ecological Role in Plant Biology

Contribution to Plant Defense Mechanisms Against Pathogens

rac-Falcarinol functions as a natural pesticide, forming a crucial part of the plant's innate defense system against various pathogens and pests. wikipedia.orgontosight.ai Its presence has been particularly linked to protecting plants from fungal diseases. In carrots, for instance, falcarinol (B191228) is known to defend roots against fungal infections, including liquorice rot caused by Mycocentrospora acerina, which can lead to black spots on the roots during storage. wikipedia.orgbiorxiv.org

Falcarinol-type polyacetylenes, including this compound and falcarindiol (B120969), are biosynthesized within the taproots of carrots and are considered to contribute to the plant's defense against soil-borne fungal pathogens. biorxiv.orgresearchgate.net Research comparing the antifungal activities of different defense metabolites in carrots against the pathogenic fungus Alternaria dauci has indicated that falcarindiol, a closely related compound, exhibits a stronger inhibitory effect on fungal growth compared to other defense molecules like 6-methoxymellein. researchgate.net The detection of falcarinol and falcarindiol in the leaves of domesticated tomatoes following infection by the fungus Cladosporium fulvum further supports their role in plant defense through antifungal properties. mdpi.com

The production of such antimicrobial compounds, known as phytoalexins, is a common defense strategy employed by plants in response to pathogen attack. nih.govresearchgate.net These low molecular weight compounds are synthesized and accumulate in plants following biotic or abiotic stress, contributing to the plant's ability to control invading microorganisms. nih.govresearchgate.net

Involvement in Plant Stress Responses

Beyond direct defense against pathogens, the accumulation of this compound and related polyacetylenes can also be influenced by environmental stress conditions. Plants exposed to stress, such as drought, have been observed to produce increased levels of stress-related substances, including C17 polyacetylenes of the falcarinol-falcarindiol type. flvc.org This suggests a potential involvement of these compounds in the plant's broader stress response mechanisms.

While research on the direct mechanisms of this compound in plant stress responses is ongoing, studies in other biological systems can offer insights into potential cellular pathways that might be relevant. For example, investigations into the effects of falcarinol and falcarindiol on stress responses in primary myotube cultures (mammalian cells) demonstrated biphasic effects on cellular stress markers. nih.govnih.govresearchgate.net Low concentrations influenced the formation of reactive oxygen species (ROS) and the transcription of genes related to antioxidative enzymes (like glutathione (B108866) peroxidase) and heat shock proteins (HSP70 and HO1), indicating an impact on cellular defense mechanisms against oxidative stress. nih.govnih.govresearchgate.net While these findings are from a different biological context, they highlight the potential for falcarinol-type compounds to interact with cellular stress pathways, which could be a subject of further investigation in plants.

The increase in falcarinol-type polyacetylenes under stress conditions in plants like carrots flvc.org suggests they may play a protective role, either directly by mitigating stress-induced damage or indirectly by bolstering defense capabilities when the plant is in a vulnerable state.

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biofluid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the sensitive and specific quantification of rac-falcarinol in biological fluids, such as human serum. A validated LC-MS/MS method has been developed for measuring serum falcarinol (B191228) concentrations following dietary intake. This method utilizes a mass transition of m/z 268 to m/z 182 for detection nih.gov. The method demonstrated good linearity with a mean R² of 0.9942 over calibrator levels ranging from 0.2 to 20 ng/mL nih.gov. Precision, assessed by within-day, between-day, and total coefficients of variation, ranged from 4.1% to 14.0% nih.gov. The limits of detection (LOD) and quantitation (LOQ) were established at 0.1 and 0.2 ng/mL, respectively nih.gov. The method also showed acceptable matrix effects (84.2%), recovery (101.4-105.4%), and minimal carry-over (-0.24-0.07%) nih.gov. This LC-MS/MS approach has been successfully applied to measure falcarinol concentrations in human serum after consumption of a carrot product, revealing peak concentrations typically occurring at the 1-hour time-point nih.gov. While not strictly biofluid analysis, LC-MS/MS has also been used for the qualitative detection of falcarinol in biological matrices like plant calli, employing a single ion monitoring (SIM) approach in positive electrospray ionization (ESI) mode at m/z 268 journal-of-agroalimentary.ro. LC-MS/MS is broadly applicable for quantifying various compounds in biological samples, including biofluids like ocular fluids nih.gov.

Extraction Techniques for Plant Matrices (e.g., Accelerated Solvent Extraction)

Efficient extraction of this compound from plant matrices is a critical initial step in analytical workflows. Various methods have been developed and compared for this purpose. Accelerated Solvent Extraction (ASE) is an advanced technique utilized for extracting falcarinol from lyophilized carrot root samples, typically using ethyl acetate (B1210297) as the solvent researchgate.netmdpi.com. ASE employs elevated temperature and pressure to enhance extraction efficiency and significantly reduce extraction times compared to traditional methods unitylabservices.euresearchgate.net. Specific ASE conditions for falcarinol extraction have included a pressure of 1500 psi and a temperature of 40°C, with two static cycles of 7 minutes each researchgate.net. This method has demonstrated high recovery rates, averaging 97.9% for falcarinol researchgate.net. ASE offers advantages such as faster analysis, automation, reduced solvent consumption, and a lower risk of solvent exposure nih.gov. Other extraction techniques for polyacetylenes from plant matrices include traditional stirring, ultrasonication, and pressurized liquid extraction researchgate.net. An ultrasonic liquid processor (ULP)-based method has also been shown to be superior to traditional stirring for the rapid extraction of polyacetylenes from carrot roots, offering reduced extraction time and improved efficiency acs.org.

Chromatographic and Spectrometric Approaches for Structural Confirmation

Structural confirmation of isolated or detected this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with detectors such as diode array detectors (DAD) or mass spectrometers (MS), is fundamental for separating and identifying falcarinol within complex extracts acs.orgnih.gov. Peak assignment in HPLC is commonly based on retention times and characteristic UV spectra nih.gov. Polyacetylenes like falcarinol exhibit characteristic UV absorption patterns between 200 and 410 nm due to their conjugated triple bonds, with a prominent band around 205 nm and smaller bands at higher wavelengths researchgate.netcore.ac.uk. Mass spectrometry (MS) provides crucial molecular weight and fragmentation information nih.govresearchgate.net. Techniques like GC-MS (with chemical or electron ionization), FAB-MS, and ESI-MS (in positive or negative modes) have been applied for the characterization of polyacetylenes researchgate.net. Tandem mass spectrometry (MS/MS) provides detailed fragmentation patterns that aid in structural elucidation nih.govresearchgate.netopenagrar.de. For unambiguous identification of standards, techniques such as Fourier transform-IR (FT-IR) spectroscopy, GC-MS, HPLC-MSn, 1H NMR, and 13C NMR spectroscopy are employed nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of falcarinol researchgate.netcore.ac.ukresearchgate.netmdpi.com. Chiral HPLC and specific rotation measurements are used to determine the absolute configuration of falcarinol enantiomers core.ac.uk. Raman spectroscopy can also be used for the analysis of plant-derived compounds, providing detailed information and allowing identification directly in fresh plant samples researchgate.net. Raman spectra of falcarinol and related polyacetylenes exhibit characteristic bands related to their triple bonds acs.orgnih.gov.

Cellular Imaging Techniques (e.g., White Light Microscopy, Raman Imaging) for Intracellular Effects

Cellular imaging techniques are valuable for investigating the intracellular localization and effects of compounds like falcarinol. White light microscopy, a technique with low phototoxicity, can be used to visualize intracellular structures such as lipid droplets (LDs) due to their higher refractive index compared to the surrounding cytoplasm nih.govcellularimaging.nl. Studies using white light microscopy have shown a significant increase in the number of lipid droplets in cells treated with falcarindiol (B120969), a related polyacetylene nih.govresearchgate.net. Raman imaging (also known as Raman spectroscopy mapping) is a label-free technique that provides combined chemical and spatial information at the sub-cellular level nih.govmdpi.combiorxiv.org. This allows for the investigation of intracellular trafficking and the effects of compounds without the need for fluorescent labels nih.gov. Falcarinol, with its characteristic carbon-carbon triple bonds, is potentially traceable using Raman spectroscopy due to their unique Raman signatures nih.gov. Raman mapping has been used to visualize the distribution of polyacetylenes across sections of plant tissues acs.org. These imaging techniques enable the study of how compounds like falcarinol influence cellular components and processes mdpi.combiorxiv.org. Correlative approaches combining Raman microscopy with techniques like fluorescence imaging are also possible oxinst.com.

Gene Expression Profiling (e.g., RT-qPCR) in Biological Systems

Gene expression profiling, often performed using quantitative real-time RT-PCR (RT-qPCR), is a key methodology for understanding the biological effects of this compound at the molecular level nih.govnih.govthermofisher.com. RT-qPCR allows for the accurate and quantitative measurement of mRNA levels, providing insights into how falcarinol influences gene transcription in biological systems thermofisher.com. The technique involves isolating RNA, reverse transcribing it into cDNA, and then amplifying target genes using gene-specific primers with real-time fluorescent detection nih.govthermofisher.com. This enables the quantification of specific transcripts and the determination of fold-changes in gene expression between different samples nih.govresearchgate.net. Research on falcarindiol, a related polyacetylene, has utilized RT-qPCR to demonstrate the upregulation of genes such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the cholesterol transporter ABCA1 in cellular models mdpi.comnih.gov. These findings suggest that falcarinol-type polyacetylenes can influence lipid metabolism and potentially have implications for conditions like colorectal cancer, where PPARγ plays a significant role mdpi.comnih.gov. Gene expression studies contribute to elucidating the mechanisms of action of these bioactive compounds researchgate.netmdpi.com.

Future Research Trajectories and Translational Potential

Development of Novel rac-Falcarinol Derivatives for Enhanced Bioactivity

Future research is poised to focus on the rational design and synthesis of novel this compound derivatives aimed at enhancing specific bioactivities, improving pharmacokinetic properties, or reducing potential off-target effects. Studies have already demonstrated the synthesis of falcarinol (B191228) and its enantiomers, as well as the investigation of synthetic derivatives like 1,2-dihydrofalcarinol (FCH) and 3-acetoxyfalcarinol (FCA) for their biological activity, such as antiproliferative effects nih.gov. The synthesis of chiral polyacetylenic alcohols, structurally related to falcarinol, has shown potential utility in the development of antitumor and antidiabetic agents nih.gov.

The approach of modifying natural product scaffolds to create compounds with improved properties is a well-established strategy in drug discovery. Research on other compound classes, such as β-carboline and acridone (B373769) derivatives, illustrates how structural modifications can lead to enhanced biological activity and altered target interactions fishersci.fifishersci.fi. For instance, studies on β-carboline derivatives have shown that the position and nature of substituent groups are closely related to their antitumor activity fishersci.fi. Similarly, the synthesis and evaluation of substituted acridones have identified derivatives with high inhibitory activity against specific kinases, with molecular modeling helping to understand binding interactions fishersci.fi. These examples provide a framework for the potential success of a systematic approach to synthesizing and evaluating a library of novel this compound derivatives. Future studies could explore modifications to the polyacetylene chain, the alcohol group, or other parts of the molecule to optimize desired biological effects and overcome limitations such as stability or solubility.

Investigation of Multi-Targeting Approaches with this compound Analogues

Given the complex nature of many diseases, a single-target therapeutic approach may have limitations. Future research could explore the potential of this compound analogues as multi-targeting agents, interacting with multiple biological pathways simultaneously to achieve a more robust or synergistic therapeutic effect. While direct evidence for multi-targeting by this compound specifically was not found in the search results, the concept is supported by research on derivatives of other natural products. For example, studies on β-carboline derivatives have revealed diverse biological activities and interactions with multiple targets, including various enzymes and DNA fishersci.fi.

Investigating multi-targeting approaches with this compound analogues would involve designing compounds that retain desirable interactions with known targets while also engaging with other relevant molecular players in a disease pathway. This could lead to the development of more effective therapies, potentially with reduced likelihood of resistance development compared to single-target drugs. Future studies would need to employ comprehensive screening assays and mechanistic investigations to identify and validate the multiple targets of novel this compound analogues.

Exploration of Genotypic Variation in Plant Synthesis and Potential for Agronomic Biofortification

This compound is naturally found in plants, notably carrots wikipedia.org. Future research can delve into the genetic factors influencing the biosynthesis and accumulation of this compound in plants, exploring genotypic variations that could lead to higher natural concentrations. This understanding is crucial for the potential application of agronomic biofortification strategies.

Biofortification, through traditional plant breeding or genetic engineering, aims to increase the concentration of desirable compounds in edible crops wikipedia.orgnih.govthegoodscentscompany.com. While much of the existing research on agronomic biofortification focuses on essential micronutrients like zinc and iron in staple crops wikipedia.orgnih.govthegoodscentscompany.comflybase.org, the principles can be applied to phytonutrients like this compound. Future studies could identify genetic markers associated with high falcarinol content in different plant varieties and utilize breeding techniques to develop crops with enhanced levels thegoodscentscompany.com. Genetic engineering approaches, including techniques like CRISPR-Cas9, could potentially be used to manipulate the genes involved in the falcarinol biosynthesis pathway to increase production nih.gov. Understanding the molecular mechanisms of nutrient homeostasis in plants is considered necessary for effective biofortification wikipedia.org. Agronomic practices, such as optimized fertilization, have also been shown to influence nutrient content in crops wikipedia.orgflybase.org, suggesting that similar approaches might be explored for enhancing falcarinol levels. Research in this area holds translational potential for developing "functional foods" or crops with naturally elevated levels of beneficial compounds.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanism Elucidation

Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is essential for its translational development. Future research will increasingly integrate omics technologies, such as metabolomics and proteomics, to gain a comprehensive understanding of its interactions within biological systems.

Omics technologies allow for the large-scale analysis of molecules within a biological sample, providing insights into cellular processes and pathways fishersci.cawikipedia.org. Metabolomics can identify changes in small molecule metabolites, while proteomics can reveal alterations in protein expression and modification fishersci.ca. The integration of these technologies (multi-omics) offers a more holistic view of biological changes induced by a compound fishersci.cawikipedia.org. Studies have successfully employed integrated proteomic and metabolomic profiling to reveal underlying molecular mechanisms in various biological contexts, including disease progression and the effects of interventions fishersci.cawikipedia.org. Applying these techniques to this compound research could help identify the specific metabolic pathways and protein targets modulated by the compound, providing a deeper understanding of its bioactivity. This integrated approach can lead to the identification of key biomarkers and potential therapeutic targets fishersci.ca.

Computational and In Silico Modeling for Mechanism Prediction and Drug Design

Computational and in silico modeling approaches are valuable tools in modern drug discovery and mechanistic studies. Future research on this compound can leverage these techniques for predicting its interactions with biological targets and guiding the design of novel analogues.

Techniques such as molecular docking can predict how a molecule binds to a protein target, providing insights into potential mechanisms of action and informing the design of derivatives with improved binding affinity fishersci.fi. Quantitative Structure-Activity Relationship (QSAR) modeling can establish relationships between the chemical structure of falcarinol derivatives and their biological activity, allowing for the prediction of activity for uncharacterized compounds and guiding the synthesis of more potent analogues. Molecular dynamics simulations can provide insights into the dynamic interactions between this compound or its derivatives and their targets over time. The use of computational methods has been demonstrated in the design and evaluation of derivatives of other compounds, aiding in the understanding of structure-activity relationships and binding modes fishersci.fi. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of this compound-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for isolating rac-Falcarinol from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane or dichloromethane) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Ensure solvent ratios and column specifications (e.g., C18 reverse-phase) are optimized to minimize co-elution with structurally similar polyacetylenes . Quantification via GC-MS or LC-MS is recommended, with calibration curves using authenticated standards .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity?

- Methodological Answer : Use cell lines (e.g., HT-29 colon cancer cells) with standardized culture conditions (5% CO₂, 37°C). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%). Pre-treat cells with this compound for 24–72 hours, then assess viability via MTT or resazurin assays. Normalize data to cell count and repeat experiments ≥3 times to address biological variability. Statistical analysis (ANOVA with post-hoc tests) must account for dose-response relationships .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-inflammatory effects be resolved?

- Methodological Answer : Contradictions may arise from model specificity (e.g., cancer vs. normal cells) or concentration-dependent effects. Design dual-model experiments:

- Cancer models : Measure caspase-3 activation and PARP cleavage.

- Inflammation models : Quantify NF-κB inhibition via luciferase reporter assays.

Use transcriptomics (RNA-seq) to identify divergent signaling pathways. Meta-analysis of existing literature should stratify results by cell type, dosage, and exposure duration .

Q. What advanced techniques validate this compound’s stereochemical stability under physiological conditions?

- Methodological Answer : Employ chiral HPLC or circular dichroism (CD) spectroscopy to monitor racemization. Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, sampling at intervals (0, 6, 24 hours). Compare degradation kinetics with enantiopure standards. For in vivo stability, use deuterated solvents in NMR to track stereochemical integrity in plasma samples .

Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intraperitoneal). Use LC-MS/MS for plasma concentration profiling, with internal standards (e.g., deuterated falcarinol). Publish full protocols, including extraction solvents, centrifugation parameters, and matrix effect mitigation strategies. Open-access sharing of raw chromatograms and pharmacokinetic models (e.g., non-compartmental analysis in Phoenix WinNonlin) enhances reproducibility .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response synergies with chemotherapeutics?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., competitive binding assays). Report confidence intervals and power analysis to ensure sample adequacy .

Q. How should conflicting spectroscopic data (NMR, IR) on this compound’s functional groups be reconciled?

- Methodological Answer : Re-examine sample preparation (e.g., solvent purity, concentration). For NMR, use 2D experiments (HSQC, HMBC) to resolve overlapping signals. Cross-validate with FT-IR peak assignments (e.g., C≡C stretches at 2250 cm⁻¹) and theoretical calculations (DFT-based IR simulations). Discrepancies may indicate solvent-induced conformational changes or impurities .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

- Methodological Answer : Publish in journals supporting negative-result sections (e.g., PLOS ONE). Detail experimental conditions exhaustively, including batch numbers of reagents and equipment calibration dates. Use FAIR data principles: Upload raw datasets to repositories like Zenodo with DOI links. Transparently discuss potential confounders (e.g., solvent volatility affecting concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.